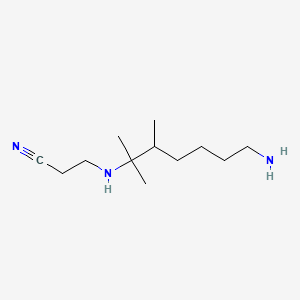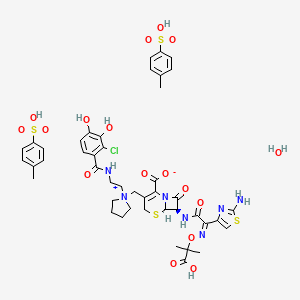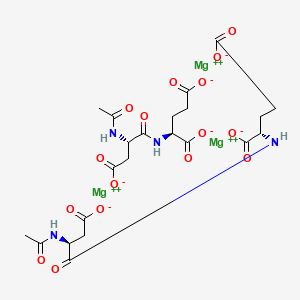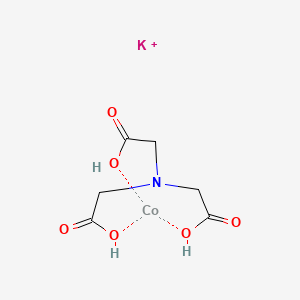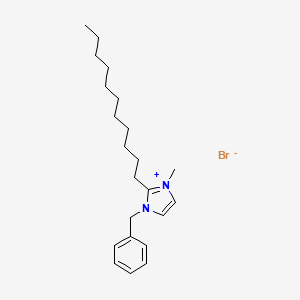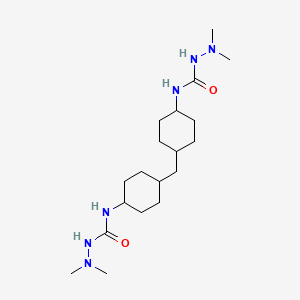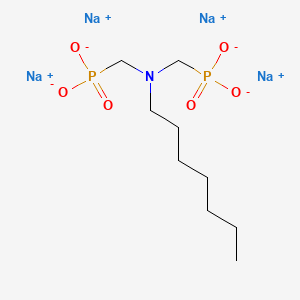
Tetrasodium ((heptylimino)bis(methylene))bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium ((heptylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C9H24NNa4O6P2. It is a bisphosphonate, a class of compounds known for their ability to inhibit bone resorption. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium ((heptylimino)bis(methylene))bisphosphonate typically involves the reaction of heptylamine with formaldehyde and phosphorous acid, followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. Large-scale reactors and precise control of reaction parameters are employed to achieve high yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Tetrasodium ((heptylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted bisphosphonates.
Aplicaciones Científicas De Investigación
Tetrasodium ((heptylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent and in the synthesis of other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in inhibiting bone resorption.
Medicine: It is explored for its potential use in treating bone-related diseases such as osteoporosis.
Industry: The compound is used in various industrial processes, including water treatment and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism by which tetrasodium ((heptylimino)bis(methylene))bisphosphonate exerts its effects involves its ability to bind to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The compound’s structure allows it to interact with specific molecular targets and pathways involved in bone metabolism, leading to reduced bone resorption and increased bone density.
Comparación Con Compuestos Similares
Similar Compounds
Tetrasodium ethylenediaminetetraacetate: Another chelating agent with similar applications in water treatment and industrial processes.
Tetrasodium pyrophosphate: Used in various industrial applications, including detergents and water treatment.
Tetrasodium iminodisuccinate: A biodegradable chelating agent used in cleaning products and water treatment.
Uniqueness
Tetrasodium ((heptylimino)bis(methylene))bisphosphonate is unique due to its specific structure, which allows it to effectively inhibit bone resorption. Its ability to bind to hydroxyapatite and inhibit osteoclast activity sets it apart from other similar compounds, making it particularly valuable in medical and industrial applications.
Propiedades
Número CAS |
94199-74-3 |
|---|---|
Fórmula molecular |
C9H19NNa4O6P2 |
Peso molecular |
391.16 g/mol |
Nombre IUPAC |
tetrasodium;N,N-bis(phosphonatomethyl)heptan-1-amine |
InChI |
InChI=1S/C9H23NO6P2.4Na/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16;;;;/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4 |
Clave InChI |
DIUNZUCWUASXNY-UHFFFAOYSA-J |
SMILES canónico |
CCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


